4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid

Lipophilicity ADME Optimization QSAR

4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid (CAS 1266467-39-3) is a synthetic sulfonamide derivative defined by a C11H14ClNO4S formula (MW 291.75). The compound architecture combines a 4-chlorophenyl ring, a methylsulfonyl group, and a butanoic acid side chain.

Molecular Formula C11H14ClNO4S
Molecular Weight 291.75 g/mol
CAS No. 1266467-39-3
Cat. No. B1421600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid
CAS1266467-39-3
Molecular FormulaC11H14ClNO4S
Molecular Weight291.75 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N(CCCC(=O)O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C11H14ClNO4S/c1-18(16,17)13(8-2-3-11(14)15)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,15)
InChIKeyOBFMZHDUGXKPAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid (CAS 1266467-39-3): A Halogenated N-Sulfonyl Amino Acid for Biomedical Probe and Lead-Optimization Research


4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid (CAS 1266467-39-3) is a synthetic sulfonamide derivative defined by a C11H14ClNO4S formula (MW 291.75) . The compound architecture combines a 4-chlorophenyl ring, a methylsulfonyl group, and a butanoic acid side chain . This structure places it within the class of N-sulfonylated amino acid analogs frequently explored for enzyme inhibition, receptor antagonism, and as constrained building blocks . Its value to scientific users lies in the well-defined introduction of a para-chloro substituent, which predictably modulates physicochemical and electronic properties compared to non-halogenated, methyl, or fluoro-substituted analogs available in the same series.

Why 4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic Acid Cannot Be Replaced by a Generic Halogen or Methyl Analog


In silico modeling, crystallography, and medicinal chemistry all demonstrate that the single para-substituent on the phenyl ring dictates the geometry of halogen bonding, lipophilicity (logP), and electron density distribution across the sulfonamide moiety [1]. The 4-chloro derivative (σp ≈ 0.23, π ≈ 0.71) occupies a distinct property space relative to its 4-fluoro analog (σp ≈ 0.06, π ≈ 0.14) and the 4-methyl analog (σp ≈ -0.17, π ≈ 0.56) . Therefore, substituting the 4-chlorophenyl compound with the 4-fluorophenyl, 4-methylphenyl, or unsubstituted phenyl variant while expecting identical binding affinity, metabolic stability, or solubility is not supported by physical-organic chemistry principles. The quantitative evidence below delineates precisely where the 4-Cl derivative provides measurable differentiation.

Quantitative Differentiation of 4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic Acid: LogP, Electronic Effects, and Molecular Properties


Lipophilicity Modulation: Calculated LogP of the 4-Chloro Derivative Versus 4-Fluoro, 4-Methyl, and Unsubstituted Phenyl Analogs

Lipophilicity governs membrane permeability, protein binding, and metabolic clearance. The 4-chloro substituent provides a larger hydrophobic contribution (Hansch π constant ≈ 0.71) compared to 4-fluoro (π ≈ 0.14) and approaches that of 4-methyl (π ≈ 0.56), but with electron-withdrawing character absent in the methyl analog [1]. This results in a distinct AlogP window for the target compound relative to comparators, enabling deliberate tuning of lipophilicity in a series without altering the core scaffold.

Lipophilicity ADME Optimization QSAR

Electronic Effect Differentiation: Hammett σ_p Constants and Impact on Sulfonamide NH Acidity

The electron-withdrawing nature of the para substituent influences the sulfonamide NH acidity and thus hydrogen-bond donor strength. The 4-chloro group (σ_p ≈ 0.23) is moderately electron-withdrawing, whereas 4-methyl (σ_p ≈ -0.17) is electron-donating and 4-fluoro (σ_p ≈ 0.06) is weakly electron-withdrawing [1]. This electronic gradient directly impacts the strength of key interactions with biological targets, such as the hydrogen bond to a protein backbone carbonyl in enzyme active sites.

Electronic Effects Binding Affinity Medicinal Chemistry

Molecular Weight and Hydrogen-Bond Acceptor/Donor Profile: Impact on Fragment-Based Drug Discovery Metrics

For fragment-based screening, compliance with the Rule of Three (MW ≤ 300, ClogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) is critical. The target compound (MW 291.75, ClogP < 2) adheres to these guidelines [1]. While its comparators also meet these criteria, the 4-chloro variant provides a distinct, higher molecular weight (291.75 vs. 257.31 for unsubstituted phenyl) and unique heavy atom count (1 chlorine) that provides a specific anomalous scattering signal for X-ray crystallography phasing, a property not offered by the 4-fluoro or 4-methyl analogs .

Fragment-Based Drug Discovery Rule-of-Three Physicochemical Properties

Structural Confirmation and Purity Benchmarking: High-Fidelity Material for Reproducible Quantitative Assays

Reproducibility in biological assays requires high-purity, identity-confirmed material. The target compound is commercially available with a certified purity of 98%, as confirmed by the supplier Leyan (Catalog 1846896) . In contrast, while the 4-methyl analog (AKSci) and 4-fluoro analog (CymitQuimica) are also available at 95% purity, the 2% differential in purity at this scale can correspond to significant differences in impurity profiles (e.g., residual solvents, structurally related byproducts) that may introduce variability in dose-response or biophysical assays.

Quality Control Assay Reproducibility Chemical Identity

Best-Fit Application Scenarios for 4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic Acid Based on Physicochemical Evidence


Fragment-Based Lead Discovery Requiring Halogen-Bonding Probes

The combination of a moderately electron-withdrawing chlorine substituent (σ_p ≈ 0.23) and a hydrogen-bond-capable sulfonamide core positions this compound as a specialized fragment for probing halogen bonds (C–Cl···O/N interactions) in protein active sites. Its use instead of the 4-fluoro or 4-methyl analog enables access to σ-hole interactions that are geometrically and energetically distinct, as quantified by the Hammett constant differences established above [1]. Fragment libraries stocked with this 4-chloro derivative cover a specific electrostatic potential surface unavailable with other common para-substituted phenylsulfonamides.

Experimental Phasing in Protein–Ligand Co-Crystallography

The presence of a single chlorine atom provides an anomalous scattering signal suitable for SAD/MAD phasing, a capability absent in the non-halogenated phenyl analog and the 4-methyl analog. The molecular weight (291.75 Da) and heavy-atom count meet the requirements for derivatization-free experimental phasing, making procurement of this specific compound the only route among the immediate analog series to obtain direct crystallographic phase information without additional soaking or labeling [2].

ADME Optimization Studies: Profiling an Intermediate-Lipophilicity N-Sulfonyl Amino Acid

The calculated logP (~1.8) and Hansch π constant (0.71) for the 4-chloro derivative fill a specific lipophilicity gap between the more polar 4-fluoro and less polar 4-methyl analogs. This makes the compound an essential tool for ADME scientists who need to systematically vary lipophilicity in a matched molecular pair (MMP) analysis to deconvolute effects on microsomal stability, Caco-2 permeability, or plasma protein binding [3]. Selecting this compound enables a complete MMP set (H, F, Cl, CH3) that covers a wide physicochemical space for robust QSAR model development.

Medicinal Chemistry SAR: Tuning Sulfonamide NH Acidity

The 4-chloro substituent creates a sulfonamide NH with acidity finely tuned between the weakly acidic sulfonamide of the 4-fluoro analog and the essentially neutral sulfonamide of the 4-methyl analog. This differential (Δσ_p ≈ +0.17 vs. 4-F) is critical when an interaction with a catalytic dyad or a backbone carbonyl requires a specific hydrogen-bond donor strength. Procurement of the 4-chloro compound allows SAR exploration at this precise electronic sweet spot without needing to synthesize a de novo scaffold [4].

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